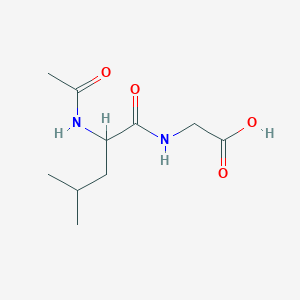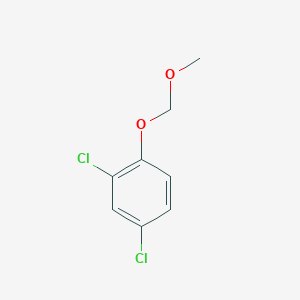
Ac-Leu-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-Leu-Gly-OH: is a peptide composed of three amino acid residues: acetylated leucine (Leu), glycine (Gly), and hydroxyl (OH). Its structure consists of the following sequence: N-acetyl-leucyl-glycine. The compound is commonly used in biochemical research, peptide synthesis, and protein engineering.
Méthodes De Préparation
a. Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS): The most common method for preparing peptides involves SPPS. In this approach, the peptide chain is assembled step-by-step on a solid support (usually a resin) using protected amino acids. Ac-Leu-Gly-OH can be synthesized by coupling N-acetyl-leucine and glycine sequentially.
Solution-Phase Synthesis: In solution-phase synthesis, the peptide is built in solution rather than on a solid support. this method is less efficient for longer peptides.
b. Reaction Conditions
Coupling Reagents: Common coupling reagents include HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Protecting Groups: To prevent unwanted side reactions during peptide synthesis, protecting groups are used for the amino and carboxyl termini.
Deprotection: Removal of protecting groups is typically achieved using acid (e.g., trifluoroacetic acid) or base (e.g., piperidine).
c. Industrial Production Methods
While this compound is not produced industrially on a large scale, its synthesis follows similar principles as other peptides. Researchers and companies may prepare it as needed for specific applications.
Analyse Des Réactions Chimiques
Ac-Leu-Gly-OH can undergo various chemical reactions:
Hydrolysis: The peptide bond between leucine and glycine can be hydrolyzed under acidic or basic conditions.
Amidation: Conversion of the carboxyl group (COOH) to an amide (CONH) can occur.
Esterification: Acetylation of the amino terminus forms the N-acetyl group.
Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and acetylating agents (e.g., acetic anhydride).
Applications De Recherche Scientifique
Ac-Leu-Gly-OH finds applications in:
Peptide Screening: It is discovered through peptide screening methods, which are essential for studying protein interactions, functional analysis, and epitope mapping.
Drug Development: Researchers explore its potential as a lead compound or as part of larger peptides with specific biological activities.
Mécanisme D'action
The exact mechanism of action for Ac-Leu-Gly-OH remains an area of ongoing research. It may interact with cellular receptors, enzymes, or other biomolecules, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While Ac-Leu-Gly-OH is unique due to its specific sequence, it shares similarities with other dipeptides and tripeptides. Some similar compounds include:
Ac-Pro-Leu-Gly-OH: Another peptide with a similar structure, composed of N-acetyl-prolyl-leucyl-glycine .
N-Acetylglycine (NAGly):
Propriétés
IUPAC Name |
2-[(2-acetamido-4-methylpentanoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-6(2)4-8(12-7(3)13)10(16)11-5-9(14)15/h6,8H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUFVYSSHGGOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12099230.png)
![2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine](/img/structure/B12099239.png)


![2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid](/img/structure/B12099262.png)
